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Compound of Interest

Compound Name: L-364918

Cat. No.: B1673718 Get Quote

Technical Support Center: L-364,918
Welcome to the technical support center for L-364,918 (also known as Devazepide or L-

364,718). This resource is designed to assist researchers, scientists, and drug development

professionals in reducing experimental variability and addressing common challenges

encountered when working with this potent and selective CCK1 receptor antagonist.

Frequently Asked Questions (FAQs)
Q1: What is L-364,918 and what is its primary mechanism of action?

L-364,918, also known as Devazepide, is a potent, competitive, and selective nonpeptide

antagonist of the Cholecystokinin 1 (CCK1) receptor, formerly known as the CCK-A receptor.[1]

[2] Its primary mechanism of action is to block the binding of the endogenous ligand,

cholecystokinin (CCK), to the CCK1 receptor.[1] This inhibition prevents the activation of

downstream signaling pathways. The CCK1 receptor is a G-protein coupled receptor (GPCR)

primarily located in the gastrointestinal system, including the pancreas and gallbladder, where it

is involved in processes like enzyme secretion, gallbladder contraction, and satiety signaling.[2]

Q2: What are the recommended solvents and storage conditions for L-364,918?

For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. L-

364,918 is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.[3] For long-term
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storage, it is recommended to store stock solutions at -20°C or -80°C.[3] For in vivo studies,

working solutions should ideally be prepared fresh on the day of use.[4]

Q3: How can I minimize precipitation of L-364,918 when preparing aqueous working solutions

for cell-based assays?

Precipitation upon dilution in aqueous buffers is a common issue due to the poor aqueous

solubility of L-364,918.[3] To mitigate this, consider the following strategies:

Minimize Final Organic Solvent Concentration: Keep the final concentration of the organic

solvent (e.g., DMSO) in your assay medium as low as possible, typically below 0.5% (v/v), to

avoid solvent-induced cell toxicity.[3]

Use a Surfactant: The inclusion of a low concentration of a biocompatible surfactant, such as

Tween® 80, in your final dilution buffer can help maintain the compound in solution.[3]

Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your

aqueous buffer.

Gentle Warming and Sonication: Brief and gentle warming in a 37°C water bath or sonication

can aid dissolution.[3] However, exercise caution to prevent compound degradation.

Q4: What are potential off-target effects of L-364,918 and how can I control for them?

While L-364,918 is highly selective for the CCK1 receptor over the CCK2 receptor, at high

concentrations, the possibility of off-target effects exists.[5] A known consequence of prolonged

on-target CCK1 receptor blockade in animal models is the increased risk of cholesterol

gallstone formation due to impaired gallbladder emptying.[6] To investigate and control for

potential off-target effects, researchers can:

Use the Lowest Effective Concentration: Perform thorough dose-response studies to identify

the lowest concentration of L-364,918 that produces the desired on-target effect.[6]

Employ Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to

reduce or eliminate the expression of the CCK1 receptor.[6] If the experimental effect of L-

364,918 persists in the absence of its primary target, it suggests an off-target mechanism.[6]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.benchchem.com/pdf/Devazepide_Technical_Support_Center_Troubleshooting_Solubility_and_Stability.pdf
https://www.medchemexpress.com/devazepide.html
https://www.benchchem.com/pdf/Devazepide_Technical_Support_Center_Troubleshooting_Solubility_and_Stability.pdf
https://www.benchchem.com/pdf/Devazepide_Technical_Support_Center_Troubleshooting_Solubility_and_Stability.pdf
https://www.benchchem.com/pdf/Devazepide_Technical_Support_Center_Troubleshooting_Solubility_and_Stability.pdf
https://www.benchchem.com/pdf/Devazepide_Technical_Support_Center_Troubleshooting_Solubility_and_Stability.pdf
https://www.caymanchem.com/product/38509/devazepide
https://www.benchchem.com/pdf/Identifying_and_minimizing_off_target_effects_of_Devazepide.pdf
https://www.benchchem.com/pdf/Identifying_and_minimizing_off_target_effects_of_Devazepide.pdf
https://www.benchchem.com/pdf/Identifying_and_minimizing_off_target_effects_of_Devazepide.pdf
https://www.benchchem.com/pdf/Identifying_and_minimizing_off_target_effects_of_Devazepide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conduct Off-Target Profiling: If resources allow, screen L-364,918 against a broad panel of

receptors and kinases to identify potential unintended molecular interactions.[6]

Troubleshooting Guides
This section addresses specific issues that may arise during experiments with L-364,918.
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Problem Potential Cause Suggested Solution

Inconsistent results between

experiments

1. Cell Passage Number:

CCK1 receptor expression

may vary with cell passage

number. 2. Reagent Variability:

Different batches of reagents

(e.g., serum, agonist) can

introduce variability. 3.

Pipetting Errors: Inaccurate

pipetting can lead to significant

variations.

1. Use cells within a defined

and consistent passage

number range for all

experiments. 2. Use the same

batch of critical reagents for a

set of experiments. If a new

batch is necessary, perform a

bridging experiment to ensure

consistency. 3. Ensure pipettes

are properly calibrated. Use

positive displacement pipettes

for viscous solutions.

No or low inhibitory activity

observed in a functional assay

1. Compound Degradation:

Improper storage or handling

may have led to the

degradation of L-364,918. 2.

Low Compound Potency: The

concentration range tested

may be too low. 3. Poor

Solubility: The compound may

have precipitated out of the

assay buffer. 4. Suboptimal

Assay Conditions: Cell density,

agonist concentration, or

incubation times may not be

ideal. 5. Incorrect Receptor

Subtype: The cell line may not

express the CCK1 receptor or

may express the CCK2

receptor, for which L-364,918

has a much lower affinity.[5]

1. Use a fresh stock of the

inhibitor and confirm proper

storage conditions (-20°C or

-80°C).[3] 2. Test a wider range

of inhibitor concentrations. 3.

Visually inspect for

precipitation. If observed, refer

to the FAQ on minimizing

precipitation. 4. Optimize

assay conditions by titrating

cell number, using an EC80

concentration of the agonist

(e.g., CCK-8), and varying pre-

incubation time with the

inhibitor. 5. Confirm CCK1

receptor expression in your cell

line using methods like RT-

PCR or a specific antibody.

High background signal or

"inhibitory" effect of the vehicle

control

1. DMSO Toxicity: The final

concentration of DMSO in the

assay may be too high,

causing cellular stress or

1. Perform a DMSO toxicity

test to determine the maximum

tolerated concentration for

your cell line. Typically, the
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death. 2. Contaminated

Reagents: Assay buffers or

other reagents may be

contaminated.

final DMSO concentration

should be kept below 0.5%.[3]

2. Prepare fresh assay buffers

and reagents.

L-364,918 shows activity in

cells not expressing the CCK1

receptor

1. Off-Target Effects: The

inhibitor may be interacting

with other cellular targets.

1. Perform a counterscreen

against a panel of other

GPCRs or relevant targets. 2.

Test the inhibitor in a functional

assay that is independent of

the CCK1 receptor signaling

pathway (e.g., a general cell

viability assay).

Data Presentation
Physicochemical Properties of L-364,918 (Devazepide)

Property Value Reference

Molecular Formula C₂₅H₂₀N₄O₂ [5]

Molecular Weight 408.5 g/mol [5]

CAS Number 103420-77-5 [7]

Synonyms
Devazepide, L-364,718, MK-

329
[1][5][7]

Solubility in DMSO Up to 100 mM [3]

Solubility in Ethanol Up to 50 mM [3]

In Vitro Activity of L-364,918 (Devazepide)
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Receptor Assay Type Species/Tissue IC₅₀ / Kᵢ Reference

CCK1
Radioligand

Binding
Rat Pancreas 81 pM (IC₅₀) [4]

CCK1
Radioligand

Binding

Bovine

Gallbladder
45 pM (IC₅₀) [4]

CCK1
Radioligand

Binding
- 0.3 nM (Kᵢ) [5]

CCK2
Radioligand

Binding
Guinea Pig Brain 245 nM (IC₅₀) [4]

CCK2
Radioligand

Binding
- 342 nM (Kᵢ) [5]

In Vivo Administration of L-364,918 (Devazepide) in
Rodents
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Application
Area

Route of
Administrat
ion

Dosage
Animal
Model

Key
Findings

Reference

Food Intake /

Satiety

Intraperitonea

l (IP)

0.1 - 1.0

mg/kg
Rat/Mouse

Increases

food intake

and blocks

the anorectic

effect of

CCK-8.

[8]

Gastrointestin

al Motility
Oral Gavage 4 mg/kg/day Rat

Reverses the

delay in

transit time

induced by

ileal lipid

infusion.[9]

[9]

Tumor

Growth

Inhibition

- -
Mouse

Xenograft

Reduced

Ewing tumor

growth by

40%.

[10]

Conditioned

Reward

Intraperitonea

l (IP)

0.1 or 1.0

mg/kg
Rat

Attenuated

the

development

of

conditioned

activity.[11]

[11]

Experimental Protocols
Preparation of L-364,918 Stock and Working Solutions
Objective: To prepare stock and working solutions of L-364,918 for in vitro and in vivo

experiments.

Materials:
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L-364,918 (Devazepide) powder

Dimethyl Sulfoxide (DMSO), sterile

Ethanol, sterile

Sterile saline

Tween® 80

Corn oil

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Water bath (optional)

Protocol for 10 mM Stock Solution in DMSO:

Weigh the required amount of L-364,918 powder (Molecular Weight: 408.46 g/mol ).[3]

Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., dissolve

4.085 mg in 1 mL of DMSO).

Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C)

or brief sonication can be used to aid dissolution.[3]

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid

repeated freeze-thaw cycles.

Store aliquots at -20°C or -80°C for long-term storage.[3]

Protocol for Working Solutions for In Vitro Assays:

Thaw an aliquot of the 10 mM stock solution at room temperature.
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Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture

medium to achieve the desired final concentrations.

Ensure the final DMSO concentration is below 0.5% (v/v) to prevent cytotoxicity.[3] For

example, a 1:1000 dilution of the 10 mM stock will result in a 10 µM working solution with

0.1% DMSO.

Protocol for Working Solutions for In Vivo Administration:

Suspension for Oral Gavage or IP Injection: To prepare a 1 mL working solution of 5 mg/mL,

add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline and

mix well.[12]

Solution for Oral Gavage or IP Injection: To prepare a 1 mL working solution of ≥ 5 mg/mL,

add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.[12]

In Vitro Radioligand Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of L-364,918 for the CCK1 receptor.

Materials:

Cell membranes expressing the human CCK1 receptor (e.g., from HEK293 or CHO cells)

Radiolabeled CCK ligand (e.g., [³H]CCK-8 or [¹²⁵I]CCK-8)

L-364,918 (Devazepide)

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4)[13]

Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)[13]

Non-specific binding control (e.g., 1 µM unlabeled CCK-8)

96-well filter plates (e.g., glass fiber GF/C)

Scintillation cocktail and counter

Protocol:
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Membrane Preparation: Prepare a membrane fraction from CCK1-expressing cells by

homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and

determine the protein concentration.

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

150 µL of membrane preparation

50 µL of varying concentrations of L-364,918

50 µL of radiolabeled CCK ligand at a fixed concentration (at or below its Kₔ)

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the

binding to reach equilibrium.[8]

Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester

to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the

Cheng-Prusoff equation.[14]

In Vivo Gastric Emptying Assay in Rats
Objective: To evaluate the effect of L-364,918 on gastric emptying.

Materials:

Adult rats

L-364,918 (Devazepide) and vehicle control
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Phenol red non-nutrient test meal

Oral gavage needles

Surgical instruments

0.1 N NaOH

Spectrophotometer

Protocol:

Animal Preparation: Fast rats for 18-24 hours with free access to water.

Dosing: Administer L-364,918 or vehicle control via the desired route (e.g., intraperitoneal

injection or oral gavage) at a predetermined time before the test meal.

Test Meal Administration: Administer a standard volume of the phenol red test meal via oral

gavage.

Gastric Emptying Period: Wait for a defined period (e.g., 20 minutes) to allow for gastric

emptying.

Stomach Excision: Euthanize the animals and surgically excise the stomach.

Sample Processing: Homogenize the entire stomach in a known volume of 0.1 N NaOH.

Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant

at 560 nm to determine the amount of phenol red remaining in the stomach.

Data Analysis: Calculate the percentage of gastric emptying for each animal and compare

the results between the L-364,918-treated and vehicle-treated groups using appropriate

statistical tests.
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Caption: CCK1 Receptor Signaling Pathway and the Inhibitory Action of L-364,918.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b1673718?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Inconsistent Results?

Check Cell
Passage Number

Yes

Low/No Activity?

No
Check Reagent

Lot Numbers

Calibrate Pipettes

Check Compound
Storage & Age

Yes

High Background?

No

Increase Compound
Concentration

Check for
Precipitation

Optimize Assay
Conditions

Check Final DMSO
Concentration (<0.5%)

Yes

End

No

Prepare Fresh
Reagents

Click to download full resolution via product page

Caption: Troubleshooting Workflow for Common Issues in L-364,918 Experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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